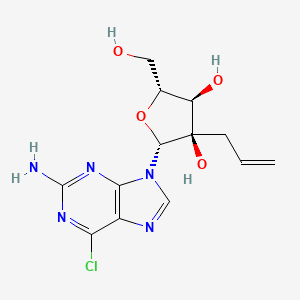
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- is a synthetic compound that belongs to the purine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- typically involves the chlorination of a purine derivative followed by the attachment of the ribofuranosyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Applications De Recherche Scientifique
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroadenine: A chlorinated purine derivative with similar structural features.
6-Chloroguanine: Another chlorinated purine compound with distinct biological activities.
Uniqueness
What sets 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- apart is its unique combination of a chlorinated purine ring and a ribofuranosyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C13H16ClN5O4 |
|---|---|
Poids moléculaire |
341.75 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1 |
Clé InChI |
SCDBSUXKSXWETL-VHQAPHLWSA-N |
SMILES isomérique |
C=CC[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
SMILES canonique |
C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
